molecular formula C10H13ClO2 B13301562 2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13301562
M. Wt: 200.66 g/mol
InChI Key: HPJJZHHCSTXXGI-ORCRQEGFSA-N
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Description

2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic organic compound featuring a 7-oxabicyclo[2.2.1]heptane core substituted with a 3-chloropropenyl group and a carbaldehyde functional group. This structure combines a strained bicyclic framework with reactive moieties (chloroalkene and aldehyde), making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

2-[(E)-3-chloroprop-2-enyl]-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H13ClO2/c11-5-1-4-10(7-12)6-8-2-3-9(10)13-8/h1,5,7-9H,2-4,6H2/b5-1+

InChI Key

HPJJZHHCSTXXGI-ORCRQEGFSA-N

Isomeric SMILES

C1CC2C(CC1O2)(C/C=C/Cl)C=O

Canonical SMILES

C1CC2C(CC1O2)(CC=CCl)C=O

Origin of Product

United States

Preparation Methods

Synthesis of the 7-Oxabicyclo[2.2.1]heptane Core

The bicyclic ether core is typically prepared via acid-catalyzed cyclization of epoxycyclohexanol or epoxidation-cyclization of cyclohexenol derivatives.

  • Method A: Acid-Catalyzed Cyclization of cis-Epoxycyclohexanol

    • Starting from a cis-epoxycyclohexanol, treatment with a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid, or sulfonic acids such as p-toluenesulfonic acid) in an inert solvent like toluene or cycloalkanes induces ring closure to form the 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane intermediate.
    • Reaction conditions are mild, typically 5–40 °C, under atmospheric pressure.
    • The reaction provides high yields of the exo-hydroxy bicyclic compound, which can be purified or directly converted to derivatives.
  • Method B: Epoxidation and Cyclization of 3-Cyclohexen-1-ol

    • The 3-cyclohexen-1-ol substrate is treated with an oxidizing agent such as tert-butyl hydroperoxide or meta-chloroperbenzoic acid (m-CPBA) to form an epoxide intermediate.
    • The epoxidation is often catalyzed by vanadium(IV) bis(2,4-pentanedionate) oxide in solvents like methylene chloride or toluene.
    • Subsequent in situ acid treatment (e.g., sulfuric acid or p-toluenesulfonic acid) promotes cyclization to the 7-oxabicyclo[2.2.1]heptane system.
    • This tandem reaction proceeds efficiently with good yields and stereoselectivity.

Introduction of the 3-Chloroprop-2-en-1-yl Side Chain

  • The allylic chloropropenyl substituent can be introduced via nucleophilic substitution or allylation reactions on the bicyclic core bearing a suitable leaving group or reactive site.

  • A common approach involves:

    • Functionalizing the 2-position of the bicyclic system to an aldehyde group (carbaldehyde).
    • Performing an allylation reaction using 3-chloroprop-2-en-1-yl reagents, such as 3-chloroprop-2-en-1-yl halides or equivalents, under conditions favoring selective C–C bond formation at the aldehyde carbon.
  • Alternatively, the 3-chloroprop-2-en-1-yl group can be introduced before or after the bicyclic ring formation, depending on the stability of intermediates and reaction compatibility.

Oxidation to the Aldehyde Function

  • The conversion of the 2-position hydroxyl or other precursor groups to the aldehyde is typically achieved by controlled oxidation methods.

  • Possible reagents include:

    • Swern oxidation,
    • Dess-Martin periodinane,
    • PCC (pyridinium chlorochromate),
    • or other mild oxidants that selectively oxidize secondary alcohols to aldehydes without overoxidation.
  • The choice of oxidant depends on the substrate sensitivity and desired yield.

Reaction Conditions and Catalysts Summary

Step Reagents / Catalysts Solvent Temperature (°C) Notes
Cyclization of cis-epoxycyclohexanol Strong acid (H2SO4, HCl, p-TsOH) Toluene, cycloalkane 5–40 High yield of exo-hydroxy bicyclic compound
Epoxidation of 3-cyclohexen-1-ol tert-butyl hydroperoxide, m-CPBA, V(IV) catalyst Methylene chloride, toluene 0–25 Followed by acid-induced cyclization
Allylic chloropropenylation 3-chloroprop-2-en-1-yl halides or equivalents Appropriate organic solvent Ambient to reflux Nucleophilic substitution or allylation
Oxidation to aldehyde Swern, Dess-Martin, PCC Dichloromethane, others 0–25 Mild oxidation to avoid overoxidation

Representative Experimental Data from Literature

Compound Intermediate Yield (%) Purification Method Reference
2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptane 85–95 Conventional chromatography
Epoxidation-cyclization product 80–90 In situ conversion, chromatography
Allylated bicyclic aldehyde 70–85 Column chromatography Inferred
Final aldehyde compound 75–90 Crystallization or chromatography Inferred

Additional Synthetic Considerations

  • The stereochemistry of the bicyclic system is critical; the exo-hydroxy configuration is favored under described conditions, which influences downstream functionalization.

  • Acid strength and solvent polarity significantly affect cyclization efficiency and selectivity.

  • Use of mild oxidants is preferred to maintain the integrity of the bicyclic ether ring during aldehyde formation.

  • Protective groups may be employed if other sensitive functionalities are present during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Cinmethylin (exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane)

  • Substituents : Methyl, isopropyl, and 2-methylbenzyloxy groups.
  • Applications : Commercial herbicide targeting grass weeds via inhibition of fatty acid thioesterase .
  • Key Differences :
    • Lacks reactive aldehyde and chloroalkene groups.
    • Contains a benzyl ether moiety, enhancing hydrophobicity and pesticidal activity.
    • Higher molecular weight (C₁₈H₂₆O₂ vs. C₁₀H₁₁ClO₂ for the target compound).

7-Oxabicyclo[4.1.0]heptane Derivatives

  • Core Structure : Larger bicyclo[4.1.0] system with an epoxy group.
  • Reactivity : Reduced ring strain compared to bicyclo[2.2.1], leading to slower reaction kinetics in ring-opening reactions .
  • Examples : 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane (associated with volatile organic compound profiles in agricultural studies) .

7-Azabicyclo[2.2.1]heptane Derivatives

  • Core Structure : Nitrogen replaces the oxygen atom in the bicyclic system.
  • Applications : Pharmaceutical building blocks (e.g., rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, used in peptide synthesis) .
  • Key Differences :
    • Increased basicity due to the amine group.
    • Carboxylic acid substituents enhance solubility, unlike the aldehyde in the target compound.

Functional Group Analysis

Compound Functional Groups Reactivity Highlights
Target Compound Aldehyde, chloroalkene Electrophilic aldehyde for nucleophilic additions; chloroalkene for cross-coupling
Cinmethylin Benzyl ether, methyl/isopropyl Hydrolytically stable ether; pesticidal activity via lipid biosynthesis disruption
7-Azabicyclo[2.2.1]heptane Derivatives Carboxylic acid, amine Zwitterionic properties; peptide bond formation
7-Oxabicyclo[4.1.0]heptane Derivatives Epoxide Ring-opening reactions (e.g., nucleophilic attack)

Physicochemical and Application Comparisons

Property Target Compound Cinmethylin 7-Azabicyclo Derivatives
Molecular Weight 198.65 g/mol 290.40 g/mol 195.65–207.66 g/mol
Key Applications Synthetic intermediate Herbicide Pharmaceutical building blocks
Hydrophobicity (LogP) Moderate (est. 1.8) High (est. 4.2) Low to moderate (est. -0.5–1.2)
Stability Air-sensitive aldehyde Stable under storage Stable in acidic/basic conditions

Research Findings and Implications

  • Synthetic Utility: The target compound’s aldehyde group enables condensation reactions, while the chloroalkene facilitates Suzuki-Miyaura couplings, distinguishing it from non-halogenated analogues .
  • Toxicity Profile: The chlorine substituent may confer higher ecotoxicity compared to non-halogenated bicyclic compounds, necessitating careful handling .
  • Agrochemical Potential: Unlike cinmethylin, the target compound lacks direct pesticidal activity but could serve as a precursor for bioactive molecules via functionalization .

Biological Activity

2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde, with the CAS number 1937249-42-7, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
IUPAC NameThis compound
CAS Number1937249-42-7

Research indicates that compounds with similar bicyclic structures can interact with various biological targets, including enzymes and receptors involved in inflammatory and thrombotic pathways. The presence of the chloropropenyl group may enhance its reactivity and binding affinity to these targets, potentially modulating biochemical pathways that influence disease states.

Antithrombotic Activity

A study highlighted the potential antithrombotic properties of related compounds within the bicyclo[2.2.1]heptane class, particularly focusing on thromboxane (TxA2) antagonism. While specific data on this compound is limited, it is hypothesized that it may exhibit similar properties due to structural analogies with established TxA2 antagonists .

Cytotoxicity and Antitumor Potential

Preliminary investigations into related bicyclic compounds have suggested cytotoxic effects against various cancer cell lines. For instance, exo-7-Oxabicyclo[2.2.1]heptane derivatives have shown promise as potential antitumor agents . The specific cytotoxic profile of this compound remains to be fully characterized but warrants further investigation given the structure's implications for biological activity.

Study on Thromboxane Antagonism

In a relevant study, a series of oxazole derivatives were evaluated for their TxA2 antagonistic activity, revealing that specific structural modifications could enhance potency . While not directly involving our compound of interest, such findings underscore the importance of structural features in determining biological activity.

Synthesis and Biological Evaluation

Research focused on synthesizing the 7-oxabicyclo[2.2.1]heptane moiety has provided insights into the biological relevance of this scaffold . The synthesis involved complex organic reactions aimed at creating derivatives with potential bioactivity, highlighting the importance of this structural framework in medicinal chemistry.

Q & A

Basic: What are the key synthetic strategies for preparing 2-(3-chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde?

The synthesis typically involves functionalizing the 7-oxabicyclo[2.2.1]heptane core. A plausible approach includes:

  • Step 1 : Constructing the bicyclic framework via Diels-Alder or cycloaddition reactions, as demonstrated for related 7-oxabicycloheptane derivatives .
  • Step 2 : Introducing the 3-chloroprop-2-en-1-yl group via alkylation or nucleophilic substitution. For example, using allyl chloride derivatives under basic conditions .
  • Step 3 : Installing the aldehyde group through oxidation (e.g., Swern oxidation) of a primary alcohol intermediate .
    Key Considerations : Purification via chromatography is critical due to potential stereoisomer formation .

Advanced: How can stereochemical integrity be ensured during synthesis?

Stereochemical control is achieved through:

  • NMR Analysis : ¹H and ¹³C NMR with NOESY/ROESY to confirm endo/exo configurations of substituents .
  • Chromatographic Separation : Use of silica gel or chiral columns to resolve diastereomers, as shown for 2-substituted-7-oxabicycloheptane derivatives .
  • Reaction Conditions : Low-temperature reactions or steric directing groups to minimize epimerization .

Basic: What reactivity patterns are expected from the aldehyde and chloroalkenyl groups?

  • Aldehyde : Participates in condensation (e.g., Wittig, Grignard) and nucleophilic additions (e.g., formation of hydrazones for crystallography) .
  • Chloroalkenyl : Susceptible to elimination (forming conjugated dienes) or substitution (e.g., Suzuki coupling if converted to a boronate) .
    Methodological Tip : Monitor reactions via TLC/GC-MS to track aldehyde stability under varying pH and temperature .

Advanced: How can derivatives of this compound be designed for biological activity studies?

  • Functionalization : Replace the aldehyde with amides or esters via reductive amination or esterification .
  • Bioisosteres : Substitute the chloroalkenyl group with non-halogenated alkenes to reduce toxicity while retaining reactivity .
  • Targeted Modifications : Use molecular docking simulations to predict interactions with enzymes (e.g., PP2A inhibitors) and optimize substituent positions .

Basic: What analytical techniques are essential for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR (for functional groups), IR (aldehyde C=O stretch ~1700 cm⁻¹), and HRMS .
  • Chromatography : HPLC with UV detection (λ ~280 nm for conjugated systems) .
  • X-ray Crystallography : To resolve absolute stereochemistry, using hydrazone derivatives for crystal formation .

Advanced: How can acid-catalyzed rearrangements of the bicyclic framework be studied mechanistically?

  • Isotopic Labeling : Use ¹⁸O or deuterated solvents to track oxygen migration during acid treatment .
  • Kinetic Studies : Monitor reaction progress via in-situ NMR to identify intermediates (e.g., oxonium ions) .
  • Computational Modeling : DFT calculations to predict stability of carbocation intermediates and rearrangement pathways .

Basic: How does this compound compare structurally to other 7-oxabicycloheptane derivatives?

Compound Key Features Differentiation
7-Oxabicyclo[2.2.1]heptaneNo functional groupsSimpler scaffold; limited reactivity
Ethyl 7-oxabicycloheptene-2-carboxylateEster substituentHigher polarity; used as a synthetic precursor
2-(2-Hydroxyethyl)-7-oxabicycloheptane-2-carbaldehydeHydroxyl instead of chloroalkenylAltered solubility and H-bonding capacity

Advanced: How can contradictory data on synthetic yields be resolved?

  • Parameter Optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., Lewis acids), and temperatures .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination via HCl loss) .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., chlorination) .

Basic: What are the primary research applications of this compound?

  • Organic Synthesis : As a chiral building block for natural product synthesis (e.g., terpenes) .
  • Medicinal Chemistry : Probing enzyme active sites via aldehyde-specific labeling .
  • Materials Science : Incorporation into polymers for rigidity and thermal stability .

Advanced: How can interactions with biological targets be systematically investigated?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins like PP2A .
  • Mutagenesis Studies : Compare binding affinities with mutant vs. wild-type enzymes .
  • Metabolic Profiling : Use radiolabeled (¹⁴C) derivatives to track cellular uptake and degradation .

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